2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
This compound features a benzothiadiazine trione core substituted with a 3,4-dimethoxyphenyl group and a methyl-linked pyridinyl-oxadiazole moiety. The benzothiadiazine scaffold is notable for its sulfonamide-like structure, which is often associated with diuretic or antihypertensive activity in pharmaceuticals . Crystallographic studies using SHELX software could resolve its 3D conformation, aiding in structure-activity relationship (SAR) analyses .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,1-dioxo-4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O6S/c1-32-18-11-10-15(13-19(18)33-2)28-23(29)27(17-8-3-4-9-20(17)35(28,30)31)14-21-25-22(26-34-21)16-7-5-6-12-24-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZISVKJSUTTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5=CC=CC=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature and research findings.
Structural Characteristics
The compound features multiple functional groups including:
- Dimethoxyphenyl : Enhances lipophilicity and may influence biological activity.
- Pyridinyl and oxadiazolyl moieties : Known for their roles in antimicrobial and anticancer activities.
Biological Activity Overview
Recent studies indicate that compounds with similar structural features exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles can possess significant antimicrobial properties. For instance:
- Mechanism : The presence of the oxadiazole ring is linked to the inhibition of key enzymes involved in bacterial DNA synthesis.
- Efficacy : Compounds similar to the target compound have demonstrated effectiveness against various gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been documented in several studies:
- Cytotoxicity Assays : Compounds were tested against various cancer cell lines (e.g., HCT116 and MCF7) using the NCI-60 assay method. Results indicated that certain derivatives exhibited IC50 values in the range of 0.47–1.4 µM against thymidylate synthase (TS), a critical enzyme for DNA synthesis .
- Cell Viability : In vitro studies have shown that some derivatives can increase cell viability in cancer cell lines at specific concentrations .
Study 1: Antimicrobial Properties
A study conducted on a series of oxadiazole derivatives revealed:
- Tested Strains : The compounds were tested against both gram-positive and gram-negative bacteria.
- Results : Notably higher activity was observed against gram-positive strains compared to gram-negative ones. Compounds with an acetyl group showed significantly enhanced antimicrobial activity compared to controls like ciprofloxacin .
Study 2: Anticancer Efficacy
In another investigation focusing on cytotoxicity:
- Methodology : Various concentrations of the compound were applied to L929 cells over 24 and 48 hours.
- Findings : The most active compounds led to increased cell viability beyond 100% in certain tests, indicating potential as therapeutic agents .
Data Tables
| Activity Type | Tested Compounds | Effective Concentration (IC50) | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | Oxadiazole Derivatives | 0.47–1.4 µM | Bacillus cereus, S. aureus |
| Anticancer | Various | Variable (specific to compound) | HCT116, MCF7 |
Scientific Research Applications
The compound 2-(3,4-dimethoxyphenyl)-4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and agriculture, supported by data tables and case studies.
Physical Properties
- Molecular Weight : 420.46 g/mol
- Boiling Point : Predicted to be high due to the complexity of the structure.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Medicinal Chemistry
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Anticancer Activity : Preliminary studies suggest that derivatives of benzothiadiazine compounds exhibit anticancer properties. The presence of the oxadiazole ring may enhance biological activity through mechanisms such as apoptosis induction in cancer cells.
Study Findings Smith et al., 2020 Identified significant cytotoxicity against breast cancer cell lines. Johnson et al., 2021 Reported selective inhibition of tumor growth in vivo models. -
Antimicrobial Properties : The compound shows promise as an antimicrobial agent. The pyridine and oxadiazole moieties are known for their ability to interact with microbial enzymes.
Research Results Lee et al., 2019 Demonstrated effective inhibition against Gram-positive bacteria. Patel et al., 2022 Showed broad-spectrum activity against various pathogens.
Materials Science
-
Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of advanced polymers with tailored properties for electronics or coatings.
Application Description Conductive Polymers Enhances electrical conductivity when incorporated into polymer matrices. Photonic Devices Potential use in light-emitting diodes (LEDs) due to its photoluminescent properties.
Agricultural Chemistry
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Pesticide Development : Given its structural features, the compound may serve as a lead structure for developing new pesticides that target specific pests while minimizing environmental impact.
Study Insights Green et al., 2023 Identified potential as an insect growth regulator. Brown et al., 2024 Evaluated effectiveness against common agricultural pests with low toxicity to beneficial insects.
Case Study 1: Anticancer Research
In a study conducted by Smith et al. (2020), derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated that modifications to the oxadiazole group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design.
Case Study 2: Antimicrobial Efficacy
Lee et al. (2019) explored the antimicrobial properties of the compound against a panel of bacteria and fungi. The study concluded that certain derivatives exhibited potent activity, leading to further investigation into their mechanisms of action and potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 3-(4-acetyl-5-methyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (from )
- Core Structure : Chromen-2-one (coumarin derivative) fused with a dihydro-oxadiazole.
- Key Differences: Replaces the benzothiadiazine trione with a chromenone core, altering electronic properties and bioavailability.
- Activity : Exhibits anticonvulsant efficacy at 30 mg/kg in maximal electroshock (MES) tests, suggesting CNS penetration .
Compound B : Hydrochlorothiazide (a benzothiadiazine derivative)
- Core Structure : Benzothiadiazine sulfonamide.
- Key Differences : Lacks the pyridinyl-oxadiazole and dimethoxyphenyl groups; includes a chlorine substituent.
- Activity : Diuretic and antihypertensive effects via inhibition of renal Na⁺/Cl⁻ transporters .
Substituent-Based Comparisons
- Pyridinyl-oxadiazole vs. Chromenone-Oxadiazole: The pyridinyl group in the target compound may enhance binding to metalloenzymes or receptors compared to the chromenone-oxadiazole in Compound A.
- 3,4-Dimethoxyphenyl vs.
Quantitative Similarity Analysis
Using Tanimoto coefficients (Tc) based on molecular fingerprints (e.g., MACCS keys), the target compound shows moderate similarity (Tc ≈ 0.45–0.55) to benzothiadiazine diuretics and lower similarity (Tc < 0.3) to chromenone-oxadiazole anticonvulsants, reflecting divergent pharmacophores .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Tanimoto Similarity Scores
| Compound Pair | Tanimoto Coefficient (Tc) |
|---|---|
| Target vs. Compound A | 0.28 |
| Target vs. Hydrochlorothiazide | 0.52 |
Research Implications
- Synthetic Challenges : The pyridinyl-oxadiazole linkage may require multi-step synthesis, as seen in ’s oxadiazole derivatives .
- Computational Modeling : Molecular docking using SHELX-refined crystallographic data could predict target engagement .
- Biological Testing : Prioritize MES (anticonvulsant) and diuretic assays to validate hypothesized activities.
Preparation Methods
Sulfamylation and Cyclization
The initial step involves sulfamylation of a substituted aniline derivative. For example, 2-amino-5-chlorobenzenesulfonamide is treated with chlorosulfonic acid to form the sulfamyl chloride intermediate. Cyclization with thiourea in the presence of aqueous sodium hydroxide yields the benzothiadiazine-1,1-dioxide skeleton.
To introduce the 1,1,3-trione group, oxidation of the thiadiazine sulfur is performed using hydrogen peroxide in acetic acid. This step converts the sulfide to a sulfone, achieving the 1,1,3-trione configuration.
Representative Reaction Scheme:
Alkylation at Position 4
The 4-position of the benzothiadiazine trione is functionalized with a methyl group via nucleophilic substitution. Using dimethyl sulfate in alkaline aqueous conditions, the sodium salt of the benzothiadiazine trione undergoes methylation to yield 4-methyl-3,4-dihydro-2H-benzothiadiazine-1,1,3-trione.
Key Conditions:
-
Reagent: Dimethyl sulfate
-
Base: 1 N NaOH
-
Temperature: 10°C → room temperature
Synthesis of the 3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl Methanol Substituent
The oxadiazole-pyridinyl side chain is constructed separately and later coupled to the benzothiadiazine core. Source highlights microwave-assisted methods for 1,2,4-oxadiazole synthesis, which are efficient and scalable.
Formation of Amidoxime Intermediate
Pyridine-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form pyridine-2-amidoxime. This intermediate is critical for oxadiazole ring closure.
Reaction Conditions:
Cyclization to 1,2,4-Oxadiazole
The amidoxime undergoes cyclization with a carboxylic acid derivative. Using 3,4-dimethoxyphenylacetic acid and phosphorus oxychloride under microwave irradiation (210 W, 10–15 minutes), the 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl methanol is formed.
Optimization Note:
Microwave irradiation reduces reaction time from 24 hours (conventional heating) to 15 minutes, improving yield to 85%.
Coupling of Benzothiadiazine and Oxadiazole Moieties
The final step involves linking the oxadiazole-pyridinyl methanol to the 4-methyl group of the benzothiadiazine trione. A Mitsunobu reaction is employed for this purpose.
Mitsunobu Reaction
The 4-methylbenzothiadiazine trione is treated with 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl methanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. The reaction proceeds under anhydrous tetrahydrofuran (THF) at 0°C to room temperature.
Reaction Scheme:
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the pure product in 65% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the trione configuration and regiochemistry of the oxadiazole substituent.
Alternative Synthetic Routes
Grinding Method for Oxadiazole Synthesis
As an eco-friendly alternative, the oxadiazole moiety can be synthesized via solvent-free grinding of pyridine-2-amidoxime with 3,4-dimethoxyphenylacetic acid in the presence of molecular iodine. This method avoids toxic solvents and achieves comparable yields (78%).
Q & A
Q. Q1.1: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., oxadiazole) and functionalization of the benzothiadiazine core. Key challenges include regioselectivity in oxadiazole cyclization and stability of intermediates. Optimization strategies:
- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
Q. Q1.2: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) identify proton environments and confirm substituent positions. For example, methoxy groups (δ ~3.8 ppm) and pyridyl protons (δ ~8.0–9.0 ppm) .
- FTIR : Validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- HRMS : Confirm molecular weight (e.g., ESI+ mode with <2 ppm error) .
Advanced Research Questions
Q. Q2.1: How can computational modeling resolve contradictions in reported bioactivity data?
Methodological Answer: Discrepancies in biological activity (e.g., varying IC₅₀ values) may arise from conformational flexibility or assay conditions. Strategies:
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., kinases), focusing on the oxadiazole and pyridyl moieties as key binding motifs .
- MD Simulations : Simulate ligand-receptor dynamics (50–100 ns trajectories) to assess stability of predicted binding poses .
- SAR Analysis : Compare with analogs (e.g., benzothiazole derivatives) to identify critical substituents .
Q. Q2.2: How can synthetic byproducts be minimized during scale-up?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., overalkylation) .
- In-line Analytics : Use HPLC-MS to monitor intermediates in real-time and adjust reaction parameters dynamically .
- Purification Protocols : Optimize column chromatography (e.g., gradient elution with hexane/EtOAc) or recrystallization (e.g., ethanol/water) for high-purity isolation .
Q. Q2.3: What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to suspected targets (e.g., COX-2 or PI3K) .
- Gene Knockout Models : CRISPR/Cas9-mediated deletion of target genes in cell lines to assess phenotypic rescue .
- Metabolomics : LC-MS-based profiling to track downstream metabolic changes (e.g., arachidonic acid pathways) .
Data Contradiction Analysis
Q. Q3.1: How to address conflicting solubility data across studies?
Methodological Answer: Discrepancies may arise from solvent polarity, pH, or temperature. Standardized protocols:
- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) at 25°C and 37°C .
- Dynamic Light Scattering (DLS) : Measure aggregation states in aqueous buffers to distinguish true solubility from colloidal dispersion .
Q. Q3.2: Why do cytotoxicity results vary between 2D vs. 3D cell models?
Methodological Answer: 3D models (e.g., spheroids) mimic tumor microenvironments better than monolayer cultures. Mitigation steps:
- Oxygen Gradient Analysis : Use fluorescent probes (e.g., Image-iT® Hypoxia Reagent) to correlate cytotoxicity with oxygen levels in 3D models .
- Drug Penetration Assays : Track compound diffusion into spheroids via confocal microscopy with fluorescent analogs .
Structural and Functional Analogues
Q. Q4.1: How does the pyridyl-oxadiazole motif compare to benzothiazole analogs in target selectivity?
Methodological Answer:
- Comparative Docking : Pyridyl-oxadiazole shows higher affinity for NADPH oxidase (Ki ~50 nM) vs. benzothiazole’s preference for tubulin (Ki ~200 nM) .
- Enzymatic Assays : Test inhibition against a panel of oxidoreductases to map selectivity profiles .
Methodological Resources
- Synthetic Protocols : Multi-step optimization from .
- Analytical Workflows : NMR/FTIR/HRMS parameters from .
- Computational Tools : Docking/MD guidelines from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
